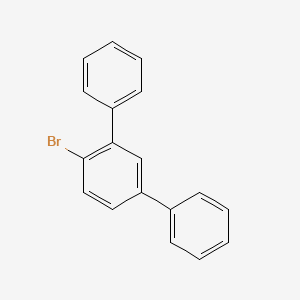

1-Bromo-2,4-diphenyl-benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBYRANGXOOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289713 | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60631-83-6 | |

| Record name | NSC63063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-diphenyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 1-Bromo-2,4-diphenyl-benzene, a terphenyl derivative with significant potential in materials science and as a key intermediate in the development of novel therapeutics. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, rationale behind procedural choices, and detailed experimental protocols grounded in established scientific literature.

Introduction: The Significance of this compound

This compound, also known as 4'-bromo-1,1':3',1''-terphenyl, is an unsymmetrical terphenyl.[1] Terphenyls are a class of organic compounds characterized by a central benzene ring substituted with two phenyl groups. The specific substitution pattern and the presence of a bromine atom in this compound make it a versatile building block in organic synthesis. The phenyl groups contribute to the molecule's rigidity and can influence its photophysical properties, making it a candidate for applications in organic electronics.[2] The bromine atom serves as a reactive handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[3]

Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 60631-83-6 |

| Molecular Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.2 g/mol |

| IUPAC Name | 1-bromo-2,4-diphenylbenzene |

Strategic Synthesis Pathway: Sequential Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to this compound is a sequential Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound (typically a boronic acid) and an organohalide.[4][5] To achieve the unsymmetrical substitution pattern of the target molecule, a dihalogenated benzene precursor is employed, where the two halogen atoms exhibit different reactivities, allowing for a stepwise introduction of the phenyl groups.[6][7]

A plausible and field-proven approach utilizes a starting material with two different halogen atoms, such as 1-bromo-3-chlorobenzene or 1,3-dibromobenzene, exploiting the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond in the first coupling step, or by carefully controlling the reaction conditions in the case of a di-bromo starting material.[8][9]

Reaction Causality: Why Sequential Suzuki-Miyaura?

The choice of a sequential Suzuki-Miyaura coupling is dictated by the need to synthesize an unsymmetrical terphenyl. A one-pot, double coupling with a dihalobenzene and two equivalents of phenylboronic acid would primarily yield the symmetrical 1,3-diphenylbenzene. By performing the reaction in two distinct steps, we can control the introduction of each phenyl group.

The first Suzuki-Miyaura coupling is typically performed under milder conditions to selectively react with the more reactive halogen (e.g., bromine over chlorine).[6] The resulting mono-arylated intermediate is then subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the less reactive halogen site. This chemoselectivity is the cornerstone of this synthetic strategy.[7]

Detailed Experimental Protocol

The following protocol is a representative synthesis of an unsymmetrical terphenyl, adapted from established methodologies for sequential Suzuki-Miyaura cross-coupling reactions.[6][10]

Step 1: Mono-arylation of 1,3-Dibromobenzene

This initial step selectively couples one molecule of phenylboronic acid to the 1,3-dibromobenzene.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 mmol, 236 mg).

-

Add phenylboronic acid (1.1 mmol, 134 mg).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Under a positive flow of inert gas, add palladium(II) acetate (0.03 mmol, 6.7 mg).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-arylated product, 1-bromo-3-phenylbenzene.

Step 2: Second Arylation to Yield this compound

This step introduces the second phenyl group to form the final product.

Materials:

-

1-Bromo-3-phenylbenzene (from Step 1)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 1-bromo-3-phenylbenzene (1.0 mmol) obtained from the previous step.

-

Add phenylboronic acid (1.2 mmol, 146 mg).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (15 mL).

-

Heat the reaction to 100 °C and stir vigorously.

-

Monitor the reaction for the disappearance of the starting material by TLC. The reaction may require 12-24 hours for completion.

-

Follow the same workup and purification procedure as described in Step 1 to isolate this compound.

Visualization of the Synthetic Pathway and Mechanism

Overall Synthetic Workflow

Caption: Sequential Suzuki-Miyaura synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern for the molecular ion.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[12]

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction, catalyst deactivation, or poor recovery during workup. | Increase reaction time or temperature, use fresh catalyst, or optimize the extraction and purification steps. |

| Formation of Side Products | Homocoupling of boronic acids, or reaction at the undesired halogen in the first step. | Optimize the reaction conditions (temperature, catalyst, base) to favor the desired cross-coupling. For the first step, using a milder base or lower temperature can enhance selectivity. |

| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography or consider recrystallization from a suitable solvent system. |

Conclusion

The synthesis of this compound via a sequential Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for obtaining this valuable terphenyl derivative. By carefully controlling the reaction conditions, it is possible to achieve high yields and purity. This guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this compound, paving the way for its application in various fields of chemical research and development.

References

-

Al-Masum, M., & Funasaka, S. (2007). A Practical and General Synthesis of Unsymmetrical Terphenyls. The Journal of Organic Chemistry, 72(20), 7771–7774. [Link]

- Al-Masum, M., & Funasaka, S. (2007). A Practical and General Synthesis of Unsymmetrical Terphenyls. American Chemical Society.

-

ResearchGate. (n.d.). Synthesis of non‐symmetric terphenyls and quaterphenyls by taking advantage of the relative SMC reactivity: chloroarenes> sulfonylarene > nitroarenes. Retrieved from [Link]

-

Al-Masum, M., & Funasaka, S. (2007). A practical and general synthesis of unsymmetrical terphenyls. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis of Terphenyls. Retrieved from [Link]

- Rathore, R., & Burns, C. L. (n.d.). 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses Procedure.

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central.

-

ResearchGate. (n.d.). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST WebBook.

- CymitQuimica. (n.d.). CAS 22932-54-3: 1,1':2',1''-Terphenyl, 4-bromo-4'.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

-

Yoneda Labs. (n.d.). The Suzuki Reaction. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3.

- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook.

- Zhengzhou HQ Material Co., Ltd. (n.d.). 4'-Bromo-[1,1';3',1'']terphenyl.

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

- Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 65-67.

- PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- BenchChem. (n.d.).

- Fluorochem. (n.d.). 4'-Bromo-1,1':3',1''-terphenyl.

- BenchChem. (n.d.). A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.

- Google Patents. (n.d.).

-

Al-Masum, M., & Funasaka, S. (2004). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 69(24), 8435–8437. [Link]

- National Center for Biotechnology Information. (2024).

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.

- YouTube. (2018).

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 1-BROMO-2,4,6-TRIPHENYLBENZENE AldrichCPR.

- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".

Sources

- 1. This compound | C18H13Br | CID 247774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 22932-54-3: 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromo… [cymitquimica.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. youtube.com [youtube.com]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical and general synthesis of unsymmetrical terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Bromo-2,4-diphenyl-benzene (CAS: 60631-83-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-diphenyl-benzene, a substituted m-terphenyl, is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, organic electronics, and materials science. Its structural motif, featuring a central phenyl ring flanked by two additional phenyl groups and possessing a synthetically labile bromine atom, makes it an ideal scaffold for the construction of complex molecular architectures. The strategic placement of the bromine atom allows for its participation in a wide array of powerful cross-coupling reactions, enabling the introduction of diverse functional groups and the extension of the conjugated system. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, with a focus on practical, field-proven insights for laboratory professionals.

Section 1: Core Properties and Identifiers

A foundational understanding of a chemical's physical and structural properties is paramount for its effective use in synthesis and material design. This compound is a solid at room temperature, a characteristic typical of polyaromatic hydrocarbons of its molecular weight.

Chemical Structure and Identifiers

The structure consists of a 1,3-diphenylbenzene (m-terphenyl) core, with a bromine atom substituted at the 4-position of the central ring.[1]

Figure 1. Chemical structure of this compound.

Physicochemical Data

All quantitative data are summarized in the table below for ease of reference. These values are critical for calculating molar equivalents, predicting solubility, and ensuring compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 60631-83-6 | [1] |

| Molecular Formula | C₁₈H₁₃Br | [1] |

| Molecular Weight | 309.2 g/mol | [1] |

| IUPAC Name | 1-bromo-2,4-diphenylbenzene | [1] |

| Synonyms | 4'-bromo-1,1':3',1''-terphenyl, 4-bromo-3-phenyl-1,1'-biphenyl | [1] |

| Computed XLogP3 | 6.2 | [1] |

| Appearance | Solid (predicted) | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | [1] |

| InChIKey | MMBYRANGXOOPII-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible synthetic route involves the regioselective bromination of the m-terphenyl precursor.

Proposed Synthesis: Electrophilic Bromination

The synthesis of the target compound can be logically achieved through the electrophilic aromatic substitution (bromination) of 1,3-diphenylbenzene (m-terphenyl). The directing effects of the two phenyl substituents on the central ring are key to the causality of this reaction. The phenyl groups are ortho-, para-directing; however, the steric hindrance at the 2-position (ortho to both phenyl groups) makes substitution at the 4-position (para to one phenyl group and ortho to the other) highly favorable.

Reaction Scheme: 1,3-Diphenylbenzene + Br₂ --(Lewis Acid Catalyst, e.g., FeBr₃)--> this compound

Detailed Protocol:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenylbenzene (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq). The system must be protected from moisture, as water can deactivate the Lewis acid catalyst.

-

Bromine Addition: Slowly add a solution of molecular bromine (Br₂) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C. The addition is performed dropwise to control the exothermic reaction and prevent over-bromination.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The proton on the central ring, being adjacent to the bromine, would likely appear as a distinct singlet or doublet, potentially downfield due to the deshielding effects of the surrounding groups.

-

¹³C NMR: The spectrum would display 18 distinct carbon signals (unless symmetry leads to overlaps). The carbon atom directly bonded to the bromine would be significantly shifted, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 308 and 310.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (approx. 1400-1600 cm⁻¹). A C-Br stretching vibration would be expected in the fingerprint region (typically 500-650 cm⁻¹).

Section 3: Chemical Reactivity and Key Transformations

The bromine atom on the central phenyl ring is the primary site of reactivity, serving as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules for drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing biaryl and polyaryl structures. For this compound, this reaction allows for the introduction of a fourth aryl or vinyl group, further functionalizing the terphenyl core.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Loading: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like toluene/ethanol/water or 1,4-dioxane/water, via syringe. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a linkage prevalent in over 80% of all pharmaceuticals. This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing direct access to novel aniline derivatives.

Causality of Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a specialized, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, t-BuXPhos).[2] The bulky ligand promotes the reductive elimination step, which is often the rate-limiting step, and prevents the formation of inactive palladium dimers.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Diagram 2: General experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

-

Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (0.02-0.05 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried flask.

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Heating and Monitoring: Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C). Monitor the reaction until completion.

-

Workup and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the desired arylamine.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The m-terphenyl scaffold is a privileged structure in materials science and can be elaborated into drug-like molecules.

-

Scaffold for Medicinal Chemistry: By applying the Suzuki and Buchwald-Hartwig reactions, chemists can rapidly generate a library of compounds from this single precursor. Introducing nitrogen-containing heterocycles or other pharmacologically relevant groups can lead to the discovery of new molecular entities with potential therapeutic activity. The bulky terphenyl core can be used to probe deep hydrophobic pockets in protein targets.

-

Organic Electronics: The extended π-conjugated system of the terphenyl core makes its derivatives candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Further extension of this conjugation via cross-coupling reactions can be used to tune the photophysical properties, such as the emission wavelength and quantum yield, of the resulting materials.[3]

-

Agrochemicals: Similar to pharmaceuticals, the aryl bromide functionality is a key handle for synthesizing complex molecules used as pesticides and herbicides.[1]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the public domain, data from analogous aryl bromide compounds suggest the following precautions are necessary.

-

Health Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

-

This compound | C18H13Br | CID 247774. PubChem. [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Fengchen Group Co., Ltd. [Link]

-

Serebryany, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

-

An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. (2023). Chalmers Research. [Link]

-

Spectral, luminescent, and photophysical properties of dipyrrolylbenzenes. (2008). ResearchGate. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Bromo-2,4-diphenyl-benzene

Abstract

Introduction

1-Bromo-2,4-diphenyl-benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups. The precise determination of its chemical structure is paramount for its application in synthetic chemistry, materials science, and pharmaceutical research. Spectroscopic techniques are the cornerstone of such structural elucidation. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, explaining the physicochemical principles that determine the spectral features of this molecule.

The structural foundation for our predictions is illustrated below, with a numbering system for the central benzene ring to facilitate spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The electronic environment of each proton and carbon atom influences its resonance frequency, providing a unique fingerprint of the molecular architecture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (approximately 7.0-8.0 ppm). The spectrum will be composed of signals from the three protons on the central, substituted benzene ring and the ten protons of the two unsubstituted phenyl groups.

-

Phenyl Group Protons (C2-Ph and C4-Ph): The ten protons on the two phenyl rings will likely appear as complex multiplets between 7.2 and 7.6 ppm. The protons of the C4-phenyl group are expected to be slightly downfield compared to a standard benzene signal (7.34 ppm) due to the electronic effects of the biphenyl system. The C2-phenyl group protons may experience more varied shifts due to steric interactions and anisotropic effects from the adjacent bromine atom.

-

Central Ring Protons (H3, H5, H6):

-

H3: This proton is situated between two bulky phenyl groups. Steric compression and anisotropic effects are expected to shift this signal, likely downfield. It will appear as a doublet, coupled to H5 with a small meta-coupling constant (J ≈ 2-3 Hz).

-

H5: This proton is ortho to the C4-phenyl group and meta to the bromine atom. It will be split into a doublet of doublets by H3 (meta-coupling, J ≈ 2-3 Hz) and H6 (ortho-coupling, J ≈ 8-9 Hz).

-

H6: Being ortho to the bromine atom, H6 is expected to be the most downfield of the central ring protons due to the deshielding effect of the halogen. It will appear as a doublet, coupled to H5 with a large ortho-coupling constant (J ≈ 8-9 Hz).

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl Groups (10H) | 7.20 - 7.60 | Multiplet (m) | - |

| H3 | 7.40 - 7.50 | Doublet (d) | Jmeta ≈ 2-3 |

| H5 | 7.60 - 7.70 | Doublet of Doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H6 | 7.70 - 7.85 | Doublet (d) | Jortho ≈ 8-9 |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to show 18 distinct signals for the 18 carbon atoms. The chemical shifts are influenced by the inductive effects of the bromine atom and the mesomeric and anisotropic effects of the phenyl substituents.

-

C1 (ipso-Bromo): The carbon directly attached to the bromine atom is expected to be shielded due to the "heavy atom effect," shifting its signal upfield to approximately 120-125 ppm.

-

C2 & C4 (ipso-Phenyl): These carbons, bonded to the phenyl groups, will be deshielded and are predicted to appear in the 140-145 ppm range.

-

C3, C5, C6: These protonated carbons of the central ring will resonate in the typical aromatic region of 125-135 ppm.

-

Phenyl Group Carbons: The carbons of the two phenyl substituents will also appear in the 127-140 ppm range, with the ipso-carbons (attached to the central ring) being the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Br) | 120 - 125 |

| C3, C5, C6 (C-H) | 125 - 135 |

| Phenyl C-H | 127 - 131 |

| Phenyl C-ipso | 138 - 142 |

| C2, C4 (C-Ph) | 140 - 145 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions typical for aromatic compounds.

-

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.[4][5]

-

Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring skeletal vibrations.[4][5]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to C-H out-of-plane bending. The exact positions can be diagnostic of the substitution pattern on the aromatic rings. For the two unsubstituted phenyl groups, strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹ are expected. The trisubstituted central ring will also contribute to this region.[4]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[6][7]

-

Instrument Preparation: Ensure the ATR accessory, typically equipped with a diamond crystal, is clean and properly installed in the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[6]

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₈H₁₃Br), the electron ionization (EI) mass spectrum is expected to show several key features.

-

Molecular Ion Peak (M⁺): The molecular weight is approximately 308.02 g/mol for the ¹²C, ¹H, ⁷⁹Br isotopologue. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 308 (M⁺) and another at m/z 310 (M+2) of almost equal intensity.

-

Fragmentation Patterns: EI is a "hard" ionization technique that causes significant fragmentation.[8][9] The stable aromatic structure will lead to a relatively abundant molecular ion. Predicted fragmentation pathways include:

-

Loss of Bromine: A prominent peak at m/z 229, corresponding to the loss of the bromine radical ([M-Br]⁺).

-

Loss of a Phenyl Group: A peak at m/z 231/233, resulting from the loss of a phenyl radical (C₆H₅).

-

Biphenyl Cation: A fragment at m/z 152 is possible, corresponding to a biphenyl radical cation, which could arise from more complex rearrangements and cleavages.

-

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |

| 308 | 310 | [C₁₈H₁₃Br]⁺˙ (M⁺˙) | Molecular ion; characteristic 1:1 isotopic pattern. |

| 229 | - | [C₁₈H₁₃]⁺ | Loss of ·Br radical. |

| 231 | 233 | [C₁₂H₈Br]⁺ | Loss of phenyl radical (·C₆H₅). |

| 152 | - | [C₁₂H₈]⁺˙ | Possible biphenyl fragment. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Key Data

To synthesize the information presented, the following diagrams illustrate the molecular structure and a key predicted analytical workflow.

Caption: Labeled structure of this compound.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectroscopic data for this compound. While awaiting full experimental verification, the analyses presented herein, grounded in fundamental principles and comparisons with analogous structures, offer a reliable and scientifically sound basis for the identification and characterization of this compound. The provided protocols further establish a framework for acquiring high-quality, reproducible data, empowering researchers in their synthetic and analytical endeavors.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Bruker. (2019). ATR Basics. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Pike Technologies. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobiphenyl. Retrieved from [Link]

-

NIST. (n.d.). m-Terphenyl. Retrieved from [Link]

Sources

- 1. 4-Bromobiphenyl(92-66-0) IR Spectrum [chemicalbook.com]

- 2. 2-Bromobiphenyl | 2052-07-5 [chemicalbook.com]

- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 1H NMR [m.chemicalbook.com]

- 5. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4-diphenyl-benzene in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2,4-diphenyl-benzene, a complex aryl halide of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dissolution properties of such molecules to inform experimental design, purification strategies, and formulation development.

Introduction: The Physicochemical Landscape of this compound

This compound (C₁₈H₁₃Br) is a substituted terphenyl compound featuring a bromine atom and two phenyl groups attached to a central benzene ring.[1] Its molecular structure, characterized by a large, rigid, and predominantly nonpolar aromatic system, is the primary determinant of its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[2]

The significant hydrocarbon character of this compound suggests a preference for nonpolar organic solvents. The presence of the bromine atom introduces a degree of polarity and potential for dipole-dipole interactions, but this is largely overshadowed by the extensive nonpolar surface area of the three phenyl rings. Consequently, van der Waals forces are the dominant intermolecular interactions influencing its solubility. Understanding this interplay is crucial for predicting and experimentally verifying its solubility profile.

Predicted Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative prediction can be made based on its chemical structure and the known solubility of analogous compounds like p-terphenyl and other aryl halides.[3] The following table outlines the predicted solubility in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Nonpolar | Toluene | High | "Like dissolves like" principle; strong van der Waals interactions between the aromatic rings of the solute and the solvent. |

| Benzene | High | Similar to toluene, excellent solvent for nonpolar aromatic compounds.[3][4] | |

| Hexane | Moderate | Nonpolar nature is compatible, but the lack of aromaticity may result in slightly lower solubility compared to aromatic solvents. | |

| Diethyl Ether | Moderate to High | Possesses a nonpolar character with a slight polarity, making it a good solvent for many organic compounds.[4] | |

| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | Effective at dissolving a wide range of organic compounds due to its ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Moderate | Its cyclic ether structure provides some polarity, allowing for dissolution of moderately polar and larger nonpolar molecules. | |

| Acetone | Low to Moderate | The highly polar carbonyl group makes it less compatible with the largely nonpolar solute. | |

| Acetonitrile | Low | A highly polar solvent, unlikely to effectively solvate the nonpolar terphenyl backbone. | |

| Polar Protic | Ethanol | Low | The hydroxyl group and its hydrogen bonding capability make it a poor solvent for large, nonpolar molecules.[4] |

| Methanol | Very Low | More polar than ethanol, thus a less favorable solvent for this compound.[5][6][7] | |

| Water | Insoluble | The high polarity and strong hydrogen bonding network of water cannot overcome the intermolecular forces of the nonpolar solute.[3][4] |

Note: This table provides a predicted solubility profile. For precise quantitative data, experimental verification is essential.[2]

Key Factors Influencing Solubility

The dissolution of this compound is a complex process influenced by several critical factors:

-

Solvent Polarity: As detailed in the table above, the polarity of the solvent is the most significant factor. Nonpolar solvents that can establish strong van der Waals forces with the phenyl rings will be most effective.

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to disrupt the intermolecular forces of the solvent. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[8] For a compound like this compound, heating will likely enhance its solubility in moderately effective solvents.

-

Intermolecular Forces: The primary forces at play are London dispersion forces between the phenyl rings of the solute and the solvent molecules. The bromine atom can participate in weak dipole-dipole interactions, which may enhance solubility in solvents with a moderate dipole moment, such as dichloromethane.

-

Molecular Size and Shape: The large and rigid structure of this compound requires a significant disruption of the solvent's intermolecular forces to create a cavity for the solute molecule. This energetic penalty is more easily overcome in solvents with weaker self-association, such as nonpolar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a standardized experimental protocol is paramount. The following gravimetric method is a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed sample containers

-

Drying oven or vacuum desiccator

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the pre-weighed container. This can be achieved in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the container with the dried solute using an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))

-

Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and accuracy of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Relationship between solvent properties and predicted solubility.

Conclusion

References

-

PubChem. p-Terphenyl. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,4-Dibromobenzene. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (PDF) Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). [Link]

-

LibreTexts. 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). [Link]

-

ACS Figshare. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society. [Link]

-

Cheméo. Chemical Properties of Benzene, bromo- (CAS 108-86-1). [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PharmaCompass. 1-bromo-4-phenyl-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

National Center for Biotechnology Information. 1-Bromo-4-phenylbutane. [Link]

Sources

- 1. This compound | C18H13Br | CID 247774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 5. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Guide to Reconciling Theoretical and Experimental Yields: The Synthesis of 1-Bromo-2,4-diphenyl-benzene

Abstract

In the fields of pharmaceutical development and materials science, the precise synthesis of novel organic compounds is paramount. The journey from a theoretical reaction on paper to a tangible product in a flask is governed by the concepts of theoretical and experimental yield. This guide provides a comprehensive analysis of these critical metrics through the lens of a specific, multi-step synthesis: the preparation of 1-Bromo-2,4-diphenyl-benzene via the Sandmeyer reaction. We will dissect the calculation of the theoretical maximum yield, provide a field-proven experimental protocol, and explore the myriad factors that cause the experimental yield to deviate from the ideal. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of reaction optimization, troubleshooting, and the practical realities of organic synthesis.

Introduction

This compound is a valuable substituted bi- and terphenyl compound, often utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). Its synthesis, therefore, is of significant academic and industrial interest. A common and reliable route to this and other aryl bromides is the Sandmeyer reaction, a two-stage process that converts a primary aromatic amine into an aryl halide.[1][2]

The core challenge in any synthesis is maximizing the efficiency of the transformation. This efficiency is quantified by the percent yield, a comparison of the actual amount of product isolated (the experimental yield) against the maximum amount of product that could possibly be formed from the given starting materials (the theoretical yield). A high percent yield is crucial for the economic and environmental viability of a chemical process. This guide will use the Sandmeyer synthesis of this compound to provide a practical framework for understanding, predicting, and optimizing reaction yields.

Theoretical Yield Calculation: The Stoichiometric Ideal

The theoretical yield represents a perfect reaction where every single molecule of the limiting reagent is converted to the desired product, with no side reactions or material losses.[3] The calculation is a fundamental exercise in stoichiometry.

The Synthetic Pathway: A Sandmeyer Approach

The chosen pathway begins with the diazotization of a primary aromatic amine, 2,4-diphenylaniline, followed by a copper(I) bromide-catalyzed substitution.[1][4]

Stage 1: Diazotization The primary amine (2,4-diphenylaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the reactive 2,4-diphenylbenzenediazonium bromide salt.[5][6] Maintaining a low temperature is critical, as diazonium salts are unstable and can decompose at higher temperatures.[6][7]

Stage 2: Sandmeyer Reaction The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide atom, liberating nitrogen gas and forming the final product, this compound.[2][8] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][9]

Identifying the Limiting Reagent

To calculate the theoretical yield, one must first identify the limiting reagent—the reactant that will be completely consumed first in the reaction.[3][10] This is done by converting the mass of each reactant to moles and comparing their stoichiometric ratios.

Let's consider a hypothetical experiment with the following starting materials:

-

2,4-diphenylaniline: 5.00 g

-

Sodium Nitrite (NaNO₂): 1.50 g

-

Hydrobromic Acid (48% aq. HBr): 10.0 mL

-

Copper(I) Bromide (CuBr): 3.20 g

Table 1: Reagent Properties and Molar Calculation

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio (vs. Amine) |

| 2,4-diphenylaniline | C₁₈H₁₅N | 245.32 | 5.00 g | 0.0204 | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.50 g | 0.0217 | 1.06 |

| Hydrobromic Acid | HBr | 80.91 | ~5.7 g (in 10 mL) | ~0.070 | ~3.4 |

| Copper(I) Bromide | CuBr | 143.45 | 3.20 g | 0.0223 | 1.09 |

Causality Behind the Numbers: The stoichiometry of the diazotization and Sandmeyer reaction is 1:1 between the starting amine and the final product. Based on the molar calculations, 2,4-diphenylaniline is present in the smallest molar amount (0.0204 mol). Therefore, it is the limiting reagent . The other reagents are used in slight excess to ensure the complete conversion of the valuable starting amine.

Calculating the Theoretical Yield

The theoretical yield is calculated based on the moles of the limiting reagent.[11]

-

Moles of Limiting Reagent: 0.0204 mol of 2,4-diphenylaniline.

-

Stoichiometric Ratio: The reaction to form this compound is a 1:1 transformation. Therefore, the maximum moles of product that can be formed is 0.0204 mol.

-

Molar Mass of Product: The molar mass of this compound (C₁₈H₁₃Br) is 309.2 g/mol .[12]

-

Theoretical Yield (Mass):

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.0204 mol × 309.2 g/mol = 6.31 g

-

This value, 6.31 g, represents the absolute maximum amount of pure product that can be obtained from this reaction under ideal conditions.

Experimental Protocol: Bridging Theory and Practice

This section provides a detailed, step-by-step protocol. The choices of solvents, temperatures, and purification methods are deliberate and grounded in chemical principles to maximize yield and purity.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

2,4-diphenylaniline (5.00 g, 20.4 mmol)

-

Concentrated Hydrobromic Acid (48% w/w, 10 mL)

-

Sodium Nitrite (1.50 g, 21.7 mmol)

-

Copper(I) Bromide (3.20 g, 22.3 mmol)

-

Deionized Water

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) for drying

-

Silica Gel for chromatography

-

Hexane/DCM solvent system for chromatography

Protocol:

Part A: Diazotization

-

Amine Dissolution: In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 2,4-diphenylaniline (5.00 g). Carefully add 48% HBr (10 mL). Stir the resulting slurry.

-

Cooling: Place the flask in an ice-salt bath and cool the mixture to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C for the entire diazotization process.[6]

-

Nitrite Addition: Dissolve sodium nitrite (1.50 g) in 5 mL of cold deionized water. Using a dropping funnel, add this solution dropwise to the cold amine slurry over 20-30 minutes. Rationale: Slow addition prevents a sudden exotherm which could decompose the unstable diazonium salt.

-

Stirring: After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction 5. Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) bromide (3.20 g) in 10 mL of 48% HBr with gentle warming. Cool this solution to room temperature. 6. Diazo Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. Observe for effervescence (N₂ gas evolution), which indicates the reaction is proceeding. 7. Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50–60 °C for 30-60 minutes until the evolution of nitrogen gas ceases.[1]

Part C: Work-up and Purification 8. Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product into dichloromethane (3 x 50 mL). Rationale: DCM is an effective solvent for the organic product and is immiscible with the aqueous acidic layer. 9. Washing: Combine the organic extracts and wash them successively with 5% aqueous NaOH (to neutralize excess acid) and then with water. 10. Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. 11. Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/DCM gradient. Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring the final experimental yield is of a pure compound.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Analysis of Discrepancies: Why Experimental Yield is Not Theoretical

It is exceptionally rare for the experimental yield to equal the theoretical yield. The difference arises from a combination of chemical and physical factors. Assuming our hypothetical experiment yielded 4.55 g of pure product, the percent yield would be:

Percent Yield = (Actual Yield / Theoretical Yield) × 100% Percent Yield = (4.55 g / 6.31 g) × 100% = 72.1%

This is a respectable yield, but where was the other 27.9% lost?

Table 2: Common Causes of Yield Loss and Mitigation Strategies

| Cause of Yield Loss | Explanation | Mitigation Strategy |

| Incomplete Reaction | The reaction may not proceed to 100% completion due to equilibrium or kinetic factors. | Increase reaction time, adjust temperature, or use a more efficient catalyst system. |

| Side Reactions | The highly reactive diazonium salt can undergo undesired reactions, such as decomposition to form a phenol (Ar-OH).[8] | Maintain strict temperature control (0–5 °C) during diazotization. Ensure prompt use of the freshly prepared salt. |

| Mechanical Losses | Product is inevitably lost during transfers between glassware, filtration, and extraction steps. | Use careful technique ("policing" glassware with a spatula), minimize transfers, and rinse equipment with the solvent. |

| Purification Losses | During column chromatography, some product will always remain adsorbed to the silica gel or be lost in mixed fractions. | Optimize the chromatography solvent system for better separation. Collect and re-process mixed fractions if necessary. |

| Impure Product | If the final product is not completely dry or contains residual solvent or impurities, the mass will be artificially inflated, leading to a falsely high yield. | Dry the final product thoroughly under high vacuum until a constant mass is achieved. Verify purity using techniques like NMR spectroscopy. |

Visualizing the Path from Theory to Reality

The following diagram illustrates how the ideal theoretical yield is diminished by various loss factors to arrive at the final experimental yield.

Caption: The relationship between theoretical, lost, and experimental yield.

Conclusion

The synthesis of this compound via the Sandmeyer reaction serves as an excellent practical example for exploring the concepts of theoretical and experimental yield. The theoretical yield is a crucial benchmark calculated from stoichiometry, representing the reaction's maximum potential. The experimental yield, in contrast, is the tangible outcome of a real-world process, invariably reduced by side reactions, incomplete conversions, and mechanical losses.

For the practicing scientist, understanding the gap between these two figures is not a sign of failure, but a critical diagnostic tool. By systematically analyzing the potential sources of yield loss—from temperature control in diazotization to meticulous technique in purification—a researcher can optimize protocols, improve efficiency, and ultimately enhance the economic and sustainable viability of chemical synthesis. This guide provides the foundational principles and a practical protocol to empower professionals in achieving these goals.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

-

Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from Vedantu. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]

-

GeeksforGeeks. (2023, July 23). Sandmeyer Reaction. Retrieved from GeeksforGeeks. [Link]

-

Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved from Chemistry Learner. [Link]

-

Tariq, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

University of Calgary. (n.d.). Yield calculation. Retrieved from University of Calgary. [Link]

-

Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved from Omni Calculator. [Link]

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from NROChemistry. [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from OrgoSolver. [Link]

-

Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? Retrieved from r/OrganicChemistry. [Link]

-

BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved from BYJU'S. [Link]

-

wikiHow. (n.d.). How to Calculate Theoretical Yield: 12 Steps (with Pictures). Retrieved from wikiHow. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgosolver.com [orgosolver.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 10. reddit.com [reddit.com]

- 11. omnicalculator.com [omnicalculator.com]

- 12. This compound | C18H13Br | CID 247774 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Diphenylbenzene

<_- an in-depth technical on the core mechanism of bromination of 1,3-diphenylbenzene for researchers, scientists, drug development professionals.>

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic bromination of 1,3-diphenylbenzene, a key reaction in the synthesis of complex organic molecules. The document elucidates the underlying mechanistic principles, focusing on the regioselectivity governed by the electronic and steric effects of the phenyl substituents. It offers a detailed, field-proven experimental protocol, complete with characterization data, to ensure reproducibility and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a powerful method for the functionalization of aromatic rings.[1] These reactions are instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2] The bromination of an aromatic substrate is a classic example of EAS, wherein a bromine atom is introduced onto the aromatic nucleus.[3] This process typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to activate the bromine molecule, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring.[4][5]

The core of any EAS reaction lies in a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity.[6] The formation of the sigma complex is the rate-determining step of the reaction.[7][8]

This guide focuses on the specific case of 1,3-diphenylbenzene (m-terphenyl), a molecule with a central benzene ring substituted with two phenyl groups.[9] The presence of these two substituents raises critical questions of regioselectivity: where on the central ring will the incoming bromine electrophile attack? Understanding the directing effects of the phenyl groups is paramount to predicting and controlling the reaction's outcome.

Part 1: The Core Mechanism - An In-Depth Analysis

Generation of the Electrophile

Molecular bromine (Br₂) itself is not a potent enough electrophile to react with a stable aromatic ring like that in 1,3-diphenylbenzene. A Lewis acid catalyst, typically FeBr₃, is employed to polarize the Br-Br bond.[5] The catalyst coordinates with one of the bromine atoms, creating a highly polarized complex that effectively functions as a source of the bromonium ion (Br⁺).[10] This activated electrophile is then poised to react with the nucleophilic π-system of the aromatic ring.[4]

Directing Effects of the Phenyl Substituents

The regiochemical outcome of the bromination of 1,3-diphenylbenzene is dictated by the directing effects of the two phenyl substituents on the central ring. Phenyl groups are generally considered to be weakly deactivating overall due to the electron-withdrawing inductive effect of the sp² hybridized carbons. However, they are ortho, para-directing because they can stabilize the intermediate sigma complex through resonance.[11][12]

In 1,3-diphenylbenzene, there are three potential sites for electrophilic attack on the central ring:

-

C2: This position is ortho to both phenyl substituents.

-

C4/C6: These equivalent positions are ortho to one phenyl group and para to the other.

-

C5: This position is meta to both phenyl substituents.

Regioselectivity: Analysis of Sigma Complex Stability

The rate of electrophilic attack at a particular position is directly related to the stability of the resulting sigma complex.[13][14] The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction at that position.

-

Attack at C4 (or C6): When the electrophile attacks the C4 position, the positive charge of the resulting sigma complex can be delocalized through resonance onto the C1 and C3 carbons, which are directly attached to the phenyl substituents. This allows for extended delocalization of the positive charge into the π-systems of both phenyl rings, providing significant stabilization. This makes the C4/C6 positions highly favored for electrophilic attack.

-

Attack at C2: Attack at the C2 position also allows for resonance stabilization of the positive charge by both adjacent phenyl groups. However, the C2 position is sterically hindered by the two flanking phenyl groups. This steric hindrance raises the energy of the transition state leading to the C2-substituted product, making this pathway less favorable than attack at the C4/C6 positions.

-

Attack at C5: Attack at the C5 position results in a sigma complex where the positive charge is never located on a carbon atom directly attached to a phenyl substituent. Consequently, the positive charge cannot be effectively delocalized into the phenyl rings through resonance. This lack of stabilization makes the sigma complex for C5 attack significantly less stable than those for C2 or C4/C6 attack. Therefore, substitution at the C5 position is electronically disfavored.

Part 2: Experimental Protocol and Validation

The following protocol provides a reliable method for the synthesis of 4-bromo-1,3-diphenylbenzene, the expected major product from the monobromination of 1,3-diphenylbenzene.

Detailed Step-by-Step Methodology

Materials:

-

1,3-Diphenylbenzene

-

Anhydrous Ferric Bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bisulfite (NaHSO₃) solution (10% aqueous)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,3-diphenylbenzene (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add anhydrous ferric bromide (0.05 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10% aqueous sodium bisulfite solution to destroy any excess bromine. The reddish-brown color of bromine should disappear.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the major product, 4-bromo-1,3-diphenylbenzene.

Data Presentation and Validation

Table 1: Predicted Product Distribution and Rationale

| Product Name | Position of Bromination | Predicted Yield | Rationale |